Sulfosuccinimidyl Stearate Sodium
Description
Historical Perspective on N-Hydroxysuccinimide and Sulfosuccinimidyl Esters as Amine-Reactive Reagents in Bioconjugation Chemistry
The journey of amine-reactive reagents in bioconjugation began with the exploration of activated esters. In 1963, N-hydroxysuccinimide (NHS) esters were introduced as a significant advancement in peptide synthesis. amerigoscientific.comacs.org These esters proved to be highly effective for creating stable amide bonds with primary amines, a common functional group found in proteins at the N-terminus and on the side chains of lysine (B10760008) residues. thermofisher.comaatbio.comnih.gov The reaction is efficient and selective for primary aliphatic amines, making NHS esters a popular choice for labeling and crosslinking biomolecules. glenresearch.com
A key development in this field was the introduction of N-hydroxysulfosuccinimide (Sulfo-NHS) esters. covachem.com This water-soluble variant of NHS esters allowed for bioconjugation reactions to be performed directly in aqueous buffers, a significant advantage when working with biological samples. covachem.com The sulfonate group on the succinimidyl ring increases the hydrophilicity of the reagent, making it more compatible with the aqueous environment of most biological reactions.
Overview of Reactive Ester Chemistry and its Application in Protein and Lipid Modification Studies
Reactive esters, particularly NHS and Sulfo-NHS esters, are powerful tools for modifying proteins and lipids. The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of NHS or Sulfo-NHS as a leaving group. thermofisher.comcreative-proteomics.com This reaction is most efficient at a slightly alkaline pH, typically between 7 and 9. covachem.comnih.gov
In protein modification, these reagents are used to attach a variety of labels, such as fluorescent dyes, biotin, or other reporter molecules, to specific proteins. aatbio.comlumiprobe.comthermofisher.com This allows researchers to track the location and interactions of proteins within a cell. While the reaction can occur with any accessible primary amine, factors like the local environment and pKa of the amine can influence reactivity, leading to a non-random pattern of modification. plos.org
The application of reactive esters extends to lipid modification as well. The hydrophobic nature of some ester derivatives allows them to interact with and modify lipids within cell membranes. This has been instrumental in creating lipid-drug conjugates for drug delivery systems and in studying the chemical reactivity of lipids within bilayer structures. nih.govacs.org
Significance of Fatty Acid Derivatives in the Development of Membrane and Biochemical Research Tools
Fatty acid derivatives are crucial components in a wide array of biochemical research tools. numberanalytics.com Their amphipathic nature, possessing both a hydrophobic tail and a hydrophilic head, allows them to interact with and integrate into cellular membranes. nih.gov This property is fundamental to their role in studying membrane structure and function.
Derivatives of fatty acids are used to probe lipid-protein interactions, investigate the topology of membrane proteins, and understand the dynamics of lipid bilayers. nih.govnih.gov For instance, fatty acid derivatives can be used to label specific lipids or proteins within the membrane, providing insights into their organization and trafficking. abcam.comcaymanchem.comsigmaaldrich.com Furthermore, the ability of fatty acid derivatives to self-assemble into structures like micelles and liposomes has been harnessed for applications in drug delivery and the creation of artificial cell models. nih.govmdpi.comisciii.es The synthesis and modification of these derivatives are key to developing new tools for understanding complex biological processes. numberanalytics.com
Properties
CAS No. |
163451-87-4 |
|---|---|
Molecular Formula |
C22H38NNaO7S |
Molecular Weight |
483.596 |
IUPAC Name |
sodium;1-octadecanoyloxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C22H39NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h19H,2-18H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
SQAHXWNJBXBGFT-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Synonyms |
2,5-Dioxo-1-[[1-oxo-octadecanyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; Stearic acid N-Hydroxysulfosuccinamide ester sodium salt |
Origin of Product |
United States |
Physicochemical Properties of Sulfosuccinimidyl Stearate Sodium
Sulfosuccinimidyl Stearate (B1226849) Sodium is characterized by its unique chemical structure, which combines a long-chain saturated fatty acid (stearic acid) with a water-soluble sulfosuccinimidyl ester group.
| Property | Value |
| Molecular Formula | C22H38NNaO7S |
| Molecular Weight | 483.59 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and some organic solvents like DMSO and DMF. covachem.comsigmaaldrich.com |
| CAS Number | 163451-87-4 |
This table is based on data from various chemical suppliers and may vary slightly.
The presence of the stearate chain gives the molecule a significant hydrophobic character, while the sodium sulfosuccinimidyl group imparts water solubility. This amphipathic nature is central to its utility in biochemical research, allowing it to interact with both lipid and aqueous environments.
Synthesis and Chemical Reactivity of Sulfosuccinimidyl Stearate Sodium
The synthesis of Sulfosuccinimidyl Stearate (B1226849) Sodium generally involves the reaction of stearic acid with N-hydroxysulfosuccinimide in the presence of a coupling agent, such as a carbodiimide, followed by conversion to the sodium salt.
The primary mode of reactivity for Sulfosuccinimidyl Stearate Sodium is its reaction with primary amines. creative-proteomics.com The Sulfo-NHS ester group is an excellent leaving group, facilitating the formation of a stable amide bond between the stearate moiety and the amine-containing molecule.
The reaction is typically carried out in an aqueous buffer at a pH between 7.2 and 8.5. nih.gov The rate of reaction is influenced by several factors, including pH, temperature, and the concentration of the reactants. A competing reaction is the hydrolysis of the ester, which becomes more significant at higher pH values. thermofisher.cominterchim.fr
Advanced Applications of Sulfosuccinimidyl Stearate Sodium in Biochemical and Membrane Research Methodologies
Protein Modification and Crosslinking Strategies
The ability of sulfosuccinimidyl stearate (B1226849) sodium to react with primary amines makes it a versatile reagent for protein modification and for elucidating protein structures and interactions. thermofisher.com
Site-Specific Labeling of Proteins via Amine Reactivity for Structural and Functional Studies
Sulfosuccinimidyl stearate sodium, as an N-hydroxysuccinimide (NHS) ester, readily reacts with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine (B10760008) residues. thermofisher.comglenresearch.com This reaction forms a stable amide bond, covalently attaching the stearate moiety to the protein. thermofisher.com The reaction is typically carried out at a slightly basic pH (7.2-9) to ensure the primary amines are deprotonated and thus sufficiently nucleophilic. tocris.comfluidic.com
Intermolecular and Intramolecular Protein Crosslinking Methodologies Utilizing this compound
Crosslinking is a powerful technique to study protein structure and interactions by covalently linking different parts of a protein or different protein molecules. thermofisher.com this compound can be utilized in crosslinking strategies, particularly when its stearate chain is modified to contain a second reactive group, creating a heterobifunctional crosslinker. creative-proteomics.com
Intramolecular Crosslinking: This involves linking two different amino acid residues within the same protein molecule. creative-proteomics.com This provides information about the protein's tertiary structure by revealing the proximity of the linked residues. creative-proteomics.com Shorter spacer arms on the crosslinker are generally favored for intramolecular crosslinking. korambiotech.com
Intermolecular Crosslinking: This method links amino acid residues on different protein molecules that are part of a complex. creative-proteomics.com It is invaluable for identifying protein-protein interactions and mapping the interfaces of these interactions. thermofisher.com Longer spacer arms are typically used to facilitate intermolecular crosslinking. korambiotech.com
The process involves treating a protein or protein complex with the crosslinking reagent, which forms covalent bonds between specific functional groups. nih.gov The resulting crosslinked proteins can then be analyzed, often by mass spectrometry, to identify the linked peptides and thus the sites of interaction. nih.gov
Applications in Proteomics for Elucidating Protein-Protein Interactions and Complexes
Proteomics, the large-scale study of proteins, heavily relies on techniques that can identify and characterize protein interactions. brieflands.comnih.gov Crosslinking coupled with mass spectrometry (XL-MS) has become an essential tool in this field for elucidating the architecture of macromolecular complexes. pnas.org
By using this compound-based crosslinkers, researchers can "freeze" transient or weak protein-protein interactions as they occur within their native environment, such as in living cells. creative-proteomics.comthermofisher.com This in vivo crosslinking is particularly advantageous as it minimizes the risk of false-positive interactions that can occur during cell lysis. thermofisher.com Once the interacting proteins are covalently linked, the complexes can be isolated and the constituent proteins identified through mass spectrometry. nih.gov This approach provides detailed structural information about the protein interface at the amino acid level. creative-proteomics.com
Membrane and Lipid System Probing
The amphipathic nature of this compound, with its hydrophilic sulfosuccinimidyl headgroup and hydrophobic stearate tail, makes it an ideal probe for studying biological membranes and lipid systems.
Integration of this compound into Model Membrane Systems: Liposomes, Supported Lipid Bilayers, and Micelles
Model membrane systems are crucial for studying the complex interactions between lipids and proteins. nih.gov this compound can be readily incorporated into these systems to mimic the presence of lipidated proteins or to act as a reactive handle for further modifications.
Liposomes: These are spherical vesicles composed of a lipid bilayer and are widely used to study protein-lipid interactions. researchgate.net Sulfosuccinimidyl stearate can be incorporated into the liposome (B1194612) bilayer during their formation.
Supported Lipid Bilayers (SLBs): These consist of a lipid bilayer formed on a solid support, providing a stable platform for studying membrane processes. The NHS ester functionality of sulfosuccinimidyl stearate can be used to tether the biomembrane to an amine-functionalized surface. acs.orgsemanticscholar.org
Micelles: These are aggregates of surfactant molecules dispersed in a liquid, often used to solubilize and study membrane proteins. nih.gov
The integration of sulfosuccinimidyl stearate into these systems allows for the controlled study of how lipid modifications affect membrane properties and protein behavior.
Methodological Approaches for Investigating Lipid-Protein Interactions at Biological Membrane Interfaces
Understanding the interplay between lipids and proteins is fundamental to cell biology. nih.gov this compound and similar lipid-based probes provide powerful means to investigate these interactions.
One approach involves using the NHS ester group to covalently link the stearate molecule to proteins that interact with the membrane interface. nih.govabo.fi This allows for the specific labeling and tracking of these proteins. For example, photoactivatable versions of such lipid probes can be used to crosslink to nearby proteins upon UV irradiation, capturing transient interactions in their native environment. uu.nlnih.gov
Another method utilizes the stearate portion to probe the lipid environment itself. By attaching reporter groups (e.g., fluorescent dyes, spin labels) to the stearate chain, researchers can monitor changes in the local membrane environment, such as fluidity and order, in response to protein binding. nih.govabo.fi
The following table summarizes research findings where sulfosuccinimidyl derivatives have been used to study lipid-protein interactions:
| Compound | Application | Key Finding | Reference |
| Sulfosuccinimidyl Oleate (B1233923) (SSO) | Inhibition of fatty acid transport | Irreversibly inhibits the fatty acid translocase CD36, blocking fatty acid uptake in adipocytes. | caymanchem.comnih.gov |
| [3H]SS-oleate | Isolation of membrane proteins | Specifically labels an 88-kD protein in rat adipocyte plasma membranes, identified as a member of the CD36 family. | nih.gov |
| Sulfosuccinimidyl derivatives of long-chain fatty acids | Labeling of adipocyte membranes | Specifically inhibit oleate transport and bind to an 85-90 kD membrane protein. | nih.gov |
Utility in Studying Membrane Permeability and Transport Mechanisms in Model Systems
The passage of molecules across biological membranes is fundamental to cellular life, governed by mechanisms of passive and active transport. pressbooks.pub Passive transport involves the movement of substances down their concentration gradient without the cell expending energy, and includes simple diffusion, facilitated diffusion through channel proteins, and carrier-protein-mediated transport. pressbooks.pub Active transport, conversely, requires energy, typically in the form of ATP, to move substances against their concentration gradient. pressbooks.pubnumberanalytics.com
This compound and its analogs are potent tools for investigating these transport mechanisms, particularly those involving fatty acids. The compound's structure, featuring a long, hydrophobic stearate chain and a reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester group, allows it to function as an irreversible inhibitor of specific transport proteins. A closely related compound, Sulfosuccinimidyl oleate sodium, has been shown to be an effective inhibitor of fatty acid transport into cells. medchemexpress.commedchemexpress.com It operates by covalently binding to fatty acid transporters, such as the CD36 receptor, thereby blocking the transport pathway. medchemexpress.commedchemexpress.com
The stearate moiety of this compound directs the molecule to the lipid environment of the cell membrane and facilitates its interaction with the binding sites of fatty acid transport proteins. Once positioned, the highly reactive Sulfo-NHS ester forms a stable amide bond with primary amine groups (e.g., from lysine residues) on the transporter protein, leading to its irreversible inactivation. This targeted inactivation allows researchers to elucidate the role of specific transporters in cellular fatty acid uptake and to study the consequences of blocking these pathways. By observing the resulting changes in cellular function, scientists can gain insights into the dynamics of membrane permeability and the specific mechanisms that govern the transport of long-chain fatty acids.
Table 1: Overview of Cellular Membrane Transport Mechanisms
| Transport Type | Energy Required | Gradient Direction | Mediating Component | Example Molecules |
| Passive Transport | ||||
| Simple Diffusion | No | Down | None (Directly through lipid bilayer) | Small, nonpolar molecules (O₂, CO₂) |
| Facilitated Diffusion | No | Down | Channel or Carrier Proteins pressbooks.pub | Ions (Na⁺, K⁺), glucose pressbooks.pub |
| Active Transport | ||||
| Primary Active Transport | Yes (Directly uses ATP) | Against | Protein Pumps (e.g., ATPases) pressbooks.pubnumberanalytics.com | Na⁺, K⁺ (via Na⁺/K⁺ pump) numberanalytics.com |
| Secondary Active Transport | Yes (Uses electrochemical gradient) | Against | Cotransporters (Symporters/Antiporters) | Glucose, amino acids |
Development of Specific Research Probes
The unique chemical architecture of this compound makes it an excellent scaffold for the development of highly specific research probes designed for advanced biochemical and biophysical studies.
Design and Synthesis of Affinity Labels Employing the Stearate Moiety for Target Engagement Studies
An affinity label is a molecule designed to mimic a natural substrate and bind specifically and covalently to the active site of a target protein, thereby "labeling" it for identification and study. nih.gov this compound is a classic example of an affinity label designed to target fatty acid binding proteins.
The design of this molecule as an affinity label is based on two key functional components:
The Affinity Moiety: The stearate chain serves as the affinity component. Its long, saturated hydrocarbon structure is recognized by and binds with high affinity to the hydrophobic pockets of fatty acid binding proteins and transporters. acs.org
The Reactive Moiety: The N-hydroxysulfosuccinimide (Sulfo-NHS) ester is the chemically reactive group. It is an amine-reactive moiety that, upon binding of the stearate tail to the target, forms a stable, covalent amide bond with accessible primary amine groups (such as the epsilon-amino group of a lysine residue) on the protein. nih.gov
The synthesis of such a label generally involves the activation of the carboxylic acid group of stearic acid with N-hydroxysulfosuccinimide to form the reactive ester. The sulfonate group on the succinimide (B58015) ring enhances the water solubility of the compound, allowing it to be used in aqueous biological buffers without the need for organic solvents that could disrupt membrane integrity. This combination of a high-affinity targeting domain and a proximal reactive group allows for the specific and irreversible labeling of proteins involved in fatty acid metabolism and transport, enabling researchers to study their structure, function, and distribution within the cell.
Table 2: Functional Components of this compound as an Affinity Label
| Component | Chemical Group | Function in Affinity Labeling |
| Targeting/Affinity Moiety | Stearate (C18 Acyl Chain) | Provides specificity by binding to hydrophobic fatty acid binding sites on target proteins. |
| Reactive/Labeling Moiety | N-hydroxysulfosuccinimide (Sulfo-NHS) Ester | Forms a stable, covalent amide bond with primary amines on the target protein, leading to irreversible labeling. |
| Solubilizing Group | Sulfonate Group (SO₃⁻) | Increases water solubility, making the compound compatible with aqueous physiological buffers. |
Creation of Fluorescently Labeled and Spin-Labeled this compound Derivatives for Spectroscopic Analysis
To enable advanced spectroscopic analysis, the basic structure of this compound can be further modified to include reporter groups, such as fluorophores or spin labels.
Fluorescently Labeled Derivatives: Fluorescent derivatives can be synthesized by attaching a fluorescent molecule (fluorophore) to the stearate backbone. This is often achieved by using a stearic acid molecule that has been chemically modified to include a fluorophore, which is then activated to its NHS-ester form. These fluorescent probes are invaluable for visualizing the localization and dynamics of fatty acids and their target proteins in living cells using techniques like fluorescence microscopy and fluorescence correlation spectroscopy. scian.cl For example, a fluorescent fatty acid can be covalently linked to a sphingosine (B13886) backbone to create a probe for studying enzyme activity. nih.gov Similarly, a fluorescently tagged stearate derivative allows for real-time tracking of its incorporation into lipid bilayers and its interaction with transport proteins.
Table 3: Examples of Fluorophores for Creating Labeled Stearate Derivatives
| Fluorophore Class | Example | Potential Application |
| Nitrobenzoxadiazole | NBD (7-nitrobenz-2-oxa-1,3-diazole) nih.gov | Monitoring lipid metabolism and enzyme kinetics. nih.gov |
| Fluorescein | Fluorescein, FITC | Visualizing lipid distribution in cells and membranes. google.com |
| Rhodamine | Rhodamine, TRITC | Studying protein-lipid interactions and membrane dynamics. google.com |
| Coumarin | 3-azido-7-hydroxycoumarin nih.gov | Used in click chemistry applications to detect alkyne-modified lipids. nih.gov |
Spin-Labeled Derivatives: For Electron Paramagnetic Resonance (EPR) spectroscopy, spin-labeled derivatives are created by incorporating a stable radical, typically a nitroxide moiety (like a doxyl group), at a specific position along the stearic acid acyl chain. acs.orgnih.gov These spin-labeled stearic acids, such as 5-doxyl stearic acid (5-DSA) and 16-doxyl stearic acid (16-DSA), are powerful probes of the molecular dynamics and local environment within a biological membrane. mdpi.com
When incorporated into a lipid bilayer, the EPR spectrum of the spin label provides detailed information about its rotational mobility and the polarity of its surroundings. researchgate.netresearchgate.net For instance, a probe like 5-DSA, with the spin label near the polar head group, reports on the dynamics at the membrane-water interface, while 16-DSA, with the label deep within the hydrophobic core, reports on the fluidity of the bilayer's interior. mdpi.com By analyzing the EPR spectra, researchers can determine parameters like membrane fluidity, the order of lipid packing, and the penetration depth of molecules, and can characterize the conformational changes in membrane proteins upon ligand binding. acs.orgmdpi.com
Table 4: Research Findings from EPR Analysis of Spin-Labeled Stearic Acid in a Biomimetic Membrane
| Spin Label Probe | Position of Nitroxide Label | Rotational Correlation Time (τC) | Interpretation |
| 5-Doxyl Stearic Acid (5-DSA) | 5th carbon (near polar head) | 8.4 x 10⁻¹⁰ s mdpi.com | Restricted motion, indicating an ordered environment at the membrane interface. mdpi.com |
| 16-Doxyl Stearic Acid (16-DSA) | 16th carbon (deep in hydrophobic core) | Faster than 5-DSA (qualitative) | Higher mobility, indicating a more fluid and disordered environment in the center of the bilayer. mdpi.com |
Chromatographic Techniques for Separation and Purification of Modified Biomolecules, including HPLC and LC-MS
The introduction of the stearate chain via this compound creates a heterogeneous reaction mixture containing the desired lipidated biomolecule, unreacted starting materials, and potential side-products. Chromatographic techniques are indispensable for isolating and purifying the modified product.
High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are primary methods for this purpose. biocompare.comchromatographyonline.com The choice of chromatographic mode and stationary phase is critical. Given the significant increase in hydrophobicity of the modified biomolecule, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice.
Key considerations for optimizing separation include:
Column Particle and Pore Size : For large biomolecules like proteins, wide-pore columns (e.g., 300 Å or larger) are essential to allow the analyte access to the stationary phase within the pores. sigmaaldrich.com While smaller particle sizes (sub-2 µm) used in Ultra-High-Performance Liquid Chromatography (UHPLC) offer higher resolution for small molecules, larger particles (e.g., 3.5 µm) are often effective for the separation of larger, slower-diffusing biomolecules like modified proteins. biocompare.com
Stationary Phase : C8 or C18 alkyl chains are common stationary phases for RP-HPLC. The specific choice can be tailored to achieve the desired retention and selectivity for the lipidated conjugate versus its unmodified precursor. sigmaaldrich.com
Mobile Phase : A gradient elution is typically employed, starting with a high concentration of aqueous buffer and increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol) to elute the increasingly hydrophobic species. Mobile phase additives, such as trifluoroacetic acid (TFA), are often used to improve peak shape by acting as an ion-pairing agent.
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, allowing for the direct analysis of eluted fractions. chromatographyonline.com This is particularly powerful for confirming the successful modification and assessing the purity of the conjugate in a single run.
The purification of proteins labeled with N-hydroxysuccinimide (NHS) esters can also be achieved using affinity chromatography, where a resin is designed to selectively capture the labeled protein, allowing unreacted protein to be washed away. instras.com For instance, a solid support containing β-cyclodextrin can be used to capture proteins labeled with chromophores, which could be adapted for other hydrophobic modifications. instras.com
| Parameter | Typical Condition for Lipidated Protein Separation | Rationale |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity; ideal for distinguishing lipidated from un-lipidated proteins. |
| Column | Wide-pore (≥300 Å) C8 or C4 phase | Wide pores allow large biomolecule access. Shorter alkyl chains (C4, C8) can provide better recovery for very hydrophobic proteins. sigmaaldrich.com |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH ensures protonation of carboxyl groups and acts as an ion-pairing agent for basic residues, improving peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent used to elute hydrophobic molecules from the reversed-phase column. |
| Elution | Gradient Elution | Gradually increasing the concentration of Mobile Phase B allows for the sequential elution of molecules with increasing hydrophobicity. |
| Detection | UV Absorbance (214 nm & 280 nm), Mass Spectrometry (MS) | 214 nm detects the peptide backbone; 280 nm detects aromatic residues (Trp, Tyr). MS provides mass information for identification. tandfonline.com |
Mass Spectrometry-Based Approaches for Conjugate Identification, Structural Elucidation, and Stoichiometry Determination
Mass spectrometry (MS) is a cornerstone for the detailed characterization of this compound conjugates. It provides precise mass information that confirms the covalent addition of the stearate moiety and helps determine the extent and location of the modification.
Conjugate Identification : The most straightforward application of MS is the mass determination of the intact, purified conjugate. The measured mass should correspond to the mass of the original biomolecule plus the mass of the added stearoyl group (C₁₈H₃₅O), minus the mass of the leaving N-hydroxysulfosuccinimide group. This confirms the successful conjugation.
Stoichiometry Determination : By analyzing the mass spectrum of the reaction mixture, it is often possible to identify species corresponding to the unmodified biomolecule, as well as singly, doubly, and multiply modified products. The relative intensities of these peaks can provide a semi-quantitative measure of the labeling stoichiometry, or the average number of stearate chains per biomolecule. ESI-MS analysis has been used to confirm that >90% of a protein has been modified in similar labeling procedures. instras.com
Structural Elucidation (Mapping Modification Sites) : To identify the specific amino acid residues that have been modified (primarily the N-terminus and lysine side chains), a "bottom-up" proteomics approach is employed. The purified conjugate is proteolytically digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by tandem mass spectrometry (LC-MS/MS). Peptides that have been modified with the stearate chain will exhibit a specific mass shift. Fragmentation of these modified peptides in the mass spectrometer (e.g., via collision-induced dissociation, CID) generates fragment ions that allow for the precise localization of the modification site on the peptide sequence. acs.org While NHS esters are known to primarily target primary amines, side reactions with serine, threonine, and tyrosine can occur, which MS/MS can also identify. acs.orgresearchgate.net
| MS-Based Method | Application | Information Obtained |
|---|---|---|
| Electrospray Ionization (ESI-MS) | Intact Mass Analysis | Confirms covalent modification and determines the stoichiometry (number of labels per molecule). instras.com |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Intact Mass Analysis | Provides rapid confirmation of conjugation and assessment of product heterogeneity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Peptide Mapping | Identifies the specific amino acid residue(s) (e.g., Lysine, N-terminus) that have been acylated. acs.org |
Spectroscopic Methods for Characterization of Labeled Systems, such as Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) for Spin Labels
Spectroscopic methods provide information on the local environment of the attached label and any resulting structural or dynamic changes in the biomolecule.
Fluorescence Spectroscopy : If a fluorescent reporter group is attached to the biomolecule in addition to the stearate chain, or if a fluorescent analogue of the lipid is used, fluorescence spectroscopy can probe the conjugate's interaction with model membranes. Changes in fluorescence intensity, emission wavelength (spectral shift), and polarization upon binding to liposomes or nanodiscs can report on the transfer of the lipidated portion into the hydrophobic membrane core.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for characterizing protein modifications at atomic resolution. nih.gov For acylated proteins, 2D NMR experiments like the [¹H, ¹⁵N]-HSQC spectrum can be used. Chemical shift perturbations (CSPs) observed in the spectrum upon modification can map the location of the modification and any resulting conformational changes in the protein structure. acs.org While chemical shift changes upon acetylation are often localized to the modification site, they can provide evidence of structural effects, such as the capping of an N-terminal helix. acs.orgfrontiersin.org NMR methods have been developed to specifically detect protein acetylation, which are directly applicable to other forms of acylation. researchgate.net
Electron Paramagnetic Resonance (EPR) for Spin Labels : If a nitroxide spin label is incorporated into the modifying agent instead of the stearate chain (e.g., using a spin-labeled NHS ester), EPR spectroscopy can be used to study the dynamics and environment of the labeled site. nih.gov The EPR spectrum is sensitive to the rotational mobility of the spin label. escholarship.org When a spin-labeled, lipidated protein incorporates into a membrane, the mobility of the spin label will be significantly restricted, leading to a characteristic broadening of the EPR lineshape. nih.gov This provides direct evidence of membrane insertion and can report on the dynamics of the protein within the lipid bilayer.
Biophysical Techniques for Probing Membrane-Bound Conjugates and their Interactions
The primary function of lipidating a biomolecule with this compound is to anchor it to a lipid membrane. A variety of surface-sensitive biophysical techniques are employed to study this interaction in real-time, providing quantitative data on binding kinetics, affinity, and structural changes in the membrane itself.
Atomic Force Microscopy (AFM) : AFM can be used to visualize the surface of a model lipid bilayer (e.g., a supported lipid bilayer) before and after the addition of the lipidated conjugate. nih.govmdpi.com It can reveal how the conjugate incorporates into the membrane, whether it forms aggregates, and if it induces any topographical changes or defects in the bilayer. medsci.orgmdpi.com
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that measures changes in mass at a sensor surface in real-time. nih.govspringernature.com In a typical experiment, a model lipid membrane is immobilized on the SPR sensor chip. nih.gov The lipidated biomolecule is then flowed over the surface, and its binding is detected as an increase in the SPR signal. This allows for the quantitative determination of association (k_on) and dissociation (k_off) rate constants, from which the binding affinity (K_D) can be calculated. iu.edunicoyalife.com
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) : QCM-D is another real-time, surface-sensitive technique that measures changes in both frequency (related to mass, including coupled water) and dissipation (related to the viscoelasticity or "softness" of the adsorbed layer). biolinscientific.comfrontiersin.org When a lipidated protein binds to a supported lipid bilayer on the QCM-D sensor, it causes a decrease in frequency (mass increase) and often an increase in dissipation (layer becomes softer and more hydrated). monash.edu This technique can distinguish between simple surface adsorption and insertion into the lipid bilayer, which often causes larger changes in dissipation. monash.edu
Ellipsometry : This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. It can be used in conjunction with other techniques to monitor the formation of a supported lipid bilayer and the subsequent binding or insertion of the lipidated conjugate, providing information on the thickness of the adsorbed protein layer. mdpi.comacs.org
X-ray and Neutron Reflectivity : These scattering techniques provide detailed structural information about thin films at interfaces, with sub-nanometer resolution. mdpi.comportlandpress.com They are used to determine the thickness, density, and composition of the lipid bilayer and any associated protein. Neutron reflectivity is particularly powerful because it can use isotopic substitution (e.g., replacing hydrogen with deuterium (B1214612) in the solvent or in the biomolecule) to selectively highlight or hide different components of the system, allowing for an unambiguous determination of the protein's location relative to the lipid headgroups and tails. portlandpress.comspringernature.comresearchgate.net
| Technique | Primary Measurement | Key Information Provided |
|---|---|---|
| Atomic Force Microscopy (AFM) | Surface Topography | Visualization of conjugate incorporation, aggregation, and membrane structural changes. nih.govmedsci.org |
| Surface Plasmon Resonance (SPR) | Mass Change (Label-Free) | Binding kinetics (k_on, k_off) and affinity (K_D) of the conjugate to the membrane. springernature.comnicoyalife.com |
| Quartz Crystal Microbalance (QCM-D) | Mass (including solvent) & Viscoelasticity | Binding, structural changes in the adlayer (e.g., insertion vs. adsorption), and hydration state. biolinscientific.commonash.edu |
| Ellipsometry | Film Thickness & Refractive Index | Thickness of the adsorbed protein layer on the membrane. mdpi.com |
| Neutron/X-ray Reflectivity | Scattering Length Density Profile | High-resolution structure of the conjugate-membrane complex, including location of the protein relative to the bilayer. portlandpress.comspringernature.com |
Computational Chemistry Approaches for Predicting Reaction Pathways, Transition States, and Intermediates
The reactivity of this compound is centered on the aminolysis of its N-hydroxysuccinimide (NHS) ester group. Computational chemistry offers powerful methods to predict the intricate details of this reaction mechanism.
By employing quantum mechanical calculations, researchers can map out the potential energy surface of the reaction between this compound and primary amines, which are its primary targets in bioconjugation. These calculations can identify the most probable reaction pathways, distinguishing between different mechanistic possibilities, such as concerted or stepwise processes. For instance, studies on the aminolysis of NHS-acetate, a model for NHS esters, have shown that the reaction likely proceeds through a noncatalytic concerted pathway. chemrxiv.org This is a crucial finding, as it suggests a specific sequence of bond-making and bond-breaking events that occur in a single step.
The identification and characterization of transition states are a key outcome of these computational investigations. A transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. By calculating the structure and energy of the transition state, it is possible to determine the activation energy barrier for the reaction. A lower activation energy implies a faster reaction. For example, the activation energy for the aminolysis of common NHS esters has been computationally estimated to be around 15 kcal/mol in a solvent like THF, which aligns with their known feasible reactivity. chemrxiv.org
Furthermore, computational models can predict the existence and stability of reaction intermediates. In a stepwise reaction mechanism, an intermediate is a short-lived species formed in one step and consumed in a subsequent step. For the aminolysis of NHS esters, a tetrahedral intermediate is a plausible species. mst.edu Computational studies can assess the energy of this intermediate relative to the reactants and products, providing a more complete picture of the reaction energy profile. A structure-reactivity study on the aminolysis of N-hydroxysuccinimide esters indicated a model where the reversible formation of a tetrahedral intermediate is followed by a rate-determining breakdown to products. mst.edu
Different computational methods can be employed, ranging from semi-empirical methods like GFN2-xTB for rapid screening to more accurate but computationally expensive methods like Density Functional Theory (DFT) and high-level ab initio calculations such as DLPNO-CCSD(T). chemrxiv.org DFT calculations at the B3LYP/6-311G++(d,p) level, for instance, have been used to elucidate the energies of gas-phase complexes in the reaction of a sulfo-NHS ester with primary amines. mdpi.com The choice of method depends on the desired balance between accuracy and computational cost.
| Computational Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Reaction energies, activation barriers, structures of intermediates and transition states. | Predicts the feasibility and kinetics of the reaction with amine-containing biomolecules. mdpi.com |
| Ab initio methods (e.g., MP2, CCSD(T)) | Highly accurate energies and electronic properties. | Provides benchmark data for validating less computationally expensive methods. science.gov |
| Semi-empirical methods (e.g., GFN2-xTB) | Rapid prediction of reaction profiles for large systems. | Allows for high-throughput screening of reactivity with different nucleophiles. chemrxiv.org |
Molecular Dynamics Simulations of this compound within Diverse Membrane Environments
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For an amphiphilic molecule like this compound, which possesses a hydrophilic sulfosuccinimidyl head group and a long hydrophobic stearate tail, MD simulations are particularly well-suited to investigate its interactions with cell membranes. researchgate.net
These simulations can model the behavior of this compound in various membrane environments, such as a simple lipid bilayer or a more complex model of a cell membrane. By simulating the system for nanoseconds to microseconds, researchers can observe how the molecule partitions between the aqueous phase and the membrane. nih.gov Key questions that can be addressed include:
Insertion and Orientation: Does the molecule insert into the membrane? If so, what is its preferred orientation? It is expected that the hydrophobic stearate tail will embed within the hydrophobic core of the lipid bilayer, while the hydrophilic sulfosuccinimidyl head group remains at the membrane-water interface. researchgate.net
Membrane Perturbation: How does the presence of this compound affect the structure and dynamics of the membrane? MD simulations can monitor changes in membrane thickness, lipid packing, and the order parameters of the lipid tails. acs.org The insertion of amphiphilic molecules can induce deformations in the lipid bilayer. acs.org
Permeability: Does the incorporation of the molecule into the membrane increase its permeability to water or other small molecules? The perturbation of the lipid packing can create transient defects or pores in the membrane. researchgate.netacs.org
The choice of force field is a critical aspect of MD simulations, as it defines the potential energy of the system and governs the interactions between atoms. nih.gov All-atom force fields provide a high level of detail, while coarse-grained models, which group several atoms into a single particle, allow for the simulation of larger systems over longer timescales. nih.gov
| Simulation Parameter | Information Gained | Significance for this compound |
| Potential of Mean Force (PMF) | The free energy profile of moving the molecule from the aqueous phase into the membrane. | Quantifies the thermodynamic driving force for membrane insertion. |
| Radial Distribution Function (RDF) | The probability of finding other molecules (e.g., water, lipids) at a certain distance from the molecule. | Describes the local environment and interactions of the molecule within the membrane. nih.gov |
| Lipid Order Parameters | The degree of alignment of the lipid tails. | Indicates the extent to which the molecule disrupts the natural order of the membrane. acs.org |
Quantum Chemical Calculations of Electronic Structure, Reactivity Parameters, and Energetics
Quantum chemical calculations provide a fundamental understanding of the electronic properties of this compound, which are intrinsically linked to its reactivity. science.gov These methods solve the Schrödinger equation for the molecule to yield its electronic wavefunction, from which a wealth of information can be derived.
The electronic structure of the NHS ester functional group is of particular interest. Calculations can reveal the distribution of electron density and the nature of the chemical bonds. For example, studies on related 2-oxazoline molecules have shown significant π-electron delocalization along the N–C–O segment, which is analogous to the succinimide ring. science.gov This delocalization affects the stability and reactivity of the ester.
Reactivity parameters derived from quantum chemical calculations can offer a quantitative measure of the molecule's susceptibility to nucleophilic attack. Key parameters include:
Partial Atomic Charges: These indicate the distribution of charge across the atoms in the molecule. The carbonyl carbon of the ester group is expected to have a significant positive partial charge, making it an electrophilic site for attack by amines. science.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. In a reaction with a nucleophile, the nucleophile's HOMO interacts with the LUMO of the electrophile (the NHS ester). The energy and shape of the LUMO, which is likely localized on the carbonyl group, are therefore key determinants of reactivity.
Electrostatic Potential (ESP): The ESP map visually represents the regions of positive and negative electrostatic potential on the surface of the molecule, highlighting the sites most susceptible to electrophilic or nucleophilic attack.
Quantum chemical calculations are also essential for determining the energetics of the molecule. This includes calculating its conformational energies to identify the most stable three-dimensional structure. Furthermore, as discussed in section 6.1, these methods provide the energies of reactants, products, transition states, and intermediates, which are fundamental to understanding the reaction thermodynamics and kinetics. mdpi.com
| Quantum Chemical Property | Description | Implication for this compound Reactivity |
| Partial Atomic Charge on Carbonyl Carbon | The localized positive charge on the carbon atom of the C=O group in the ester. | A higher positive charge indicates a more electrophilic center, leading to a faster reaction with nucleophiles like amines. science.gov |
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy generally corresponds to a greater susceptibility to nucleophilic attack. |
| Reaction Enthalpy (ΔH) and Gibbs Free Energy (ΔG) | The overall energy change during the aminolysis reaction. | A negative ΔG indicates a thermodynamically favorable and spontaneous reaction. mdpi.com |
Analytical Characterization of Sulfosuccinimidyl Stearate Sodium and Its Conjugates
A variety of analytical techniques are employed to characterize Sulfosuccinimidyl Stearate (B1226849) Sodium and the biomolecules it modifies.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the reagent and to separate and quantify the labeled products. rsc.org |
| Mass Spectrometry (MS) | Provides precise molecular weight information, confirming the identity of the reagent and the extent of labeling on a protein or lipid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to elucidate the chemical structure of the reagent and its conjugates. nih.gov |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | A common technique to visualize the modification of proteins, as the covalent attachment of the stearate group will cause a shift in the protein's migration on the gel. |
This table summarizes common analytical methods used in the field.
These techniques are essential for ensuring the quality of the reagent and for validating the results of labeling experiments.
Conclusion
Nucleophilic Acyl Substitution Mechanisms Involving Sulfosuccinimidyl Esters and Primary Amine Groups
The reaction between this compound and primary amine groups is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com This type of reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the displacement of a leaving group. masterorganicchemistry.com In this specific case, the primary amine (e.g., from the N-terminus of a polypeptide or the ε-amino group of a lysine (B10760008) residue) acts as the nucleophile. glenresearch.comnih.gov The reaction proceeds when the unprotonated, nucleophilic primary amine attacks the electron-deficient carbonyl carbon of the sulfosuccinimidyl ester. glenresearch.comresearchgate.net
This attack results in the formation of a transient, high-energy tetrahedral intermediate. glenresearch.com The stability of the N-hydroxysulfosuccinimide (sulfo-NHS) moiety makes it an excellent leaving group. sinica.edu.tw The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the sulfo-NHS group. glenresearch.comresearchgate.net The final product is a highly stable amide bond formed between the stearate's acyl group and the amine-containing molecule, with the release of N-hydroxysulfosuccinimide as a byproduct. researchgate.netcreative-proteomics.comthermofisher.com This mechanism is highly efficient for creating covalent linkages between molecules. nih.govnih.gov
Kinetic and Thermodynamic Considerations Governing Amine Reactivity in Aqueous Environments
The reactivity of this compound in aqueous environments is governed by a delicate balance of kinetic and thermodynamic factors, primarily the competition between aminolysis (reaction with amines) and hydrolysis (reaction with water). glenresearch.comkorambiotech.com The rate and efficiency of the desired amine modification are strongly dependent on the reaction conditions, especially pH. lumiprobe.comjyi.org
The reaction requires a deprotonated primary amine to act as a nucleophile. rsc.org At acidic or neutral pH, primary amines are largely protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. lumiprobe.comwindows.net As the pH increases into the alkaline range (typically pH 7.2 to 9.0), the amine group becomes deprotonated (-NH2), significantly increasing its nucleophilicity and the rate of the acylation reaction. creative-proteomics.comthermofisher.com The optimal pH for labeling with NHS esters is generally between 8.3 and 8.5. lumiprobe.comwindows.net
However, a major competing reaction is the hydrolysis of the sulfosuccinimidyl ester, where water acts as the nucleophile. thermofisher.com The rate of this hydrolysis reaction also increases significantly with pH. thermofisher.comrsc.org At highly alkaline pH, the rapid degradation of the ester can lead to low yields of the desired amine-modified product. lumiprobe.comwindows.net The half-life of NHS-ester hydrolysis demonstrates this pH sensitivity; for instance, at 4°C, the half-life can decrease from hours at pH 7 to just minutes at pH 8.6. thermofisher.com Therefore, reactions must be carefully timed and buffered to maximize conjugation yield while minimizing water-mediated degradation. creative-proteomics.com
| pH | Temperature (°C) | Approximate Half-life | Implication for Reactivity |
|---|---|---|---|
| 7.0 | 0 | 4-5 hours thermofisher.comkorambiotech.com | Relatively stable, but amine reactivity is low due to protonation. |
| 8.0 | 4 | ~1 hour rsc.org | Good balance between amine deprotonation and ester stability. |
| 8.6 | 4 | 10 minutes thermofisher.comrsc.org | High amine reactivity, but very rapid hydrolysis requires short reaction times. |
Kinetic studies on the aminolysis of N-hydroxysuccinimide esters in aqueous buffers have shown that the reaction is first-order with respect to the concentration of the free amine. mst.edumst.edu The rate constants increase with the basicity of the amine, which corresponds to a higher concentration of the tetrahedral intermediate formed during the reaction. mst.edu
Specificity and Selectivity of this compound Reactions within Complex Biochemical Milieus
This compound exhibits a high degree of specificity and selectivity, making it a valuable tool for modifying molecules in complex biochemical environments like cell lysates or on cell surfaces. creative-proteomics.com Its primary targets are the nucleophilic primary amines found in biomolecules, specifically the α-amine at the N-terminus of proteins and the ε-amine on the side chains of lysine residues. creative-proteomics.comcovachem.com This selectivity allows for predictable and efficient conjugation under controlled conditions. creative-proteomics.com
While other nucleophilic functional groups are present in proteins, such as the hydroxyl groups of serine and threonine, the phenolic group of tyrosine, and the sulfhydryl group of cysteine, their reactivity towards sulfosuccinimidyl esters is significantly lower than that of primary amines under typical reaction conditions (pH 7-9). glenresearch.comrsc.orgcovachem.com Side reactions with these other groups can occur, particularly at high concentrations of the reagent, but the resulting ester or thioester bonds are generally less stable than the amide bond and can be hydrolyzed. glenresearch.comresearchgate.net
A key feature of this compound is the negatively charged sulfonate (-SO3) group on its N-hydroxysuccinimide ring. thermofisher.com This group significantly increases the water solubility of the reagent compared to its non-sulfonated counterparts. nih.govthermofisher.com More importantly, this charge renders the molecule impermeable to cell membranes. thermofisher.comkorambiotech.com This property is crucial for selectively labeling proteins on the exterior surface of living cells without affecting intracellular proteins. rsc.org
| Functional Group | Amino Acid(s) | Reactivity at pH 7-9 | Resulting Bond Stability |
|---|---|---|---|
| Primary Amine (-NH₂) | Lysine, N-terminus | High rsc.orgcovachem.com | Very Stable (Amide) glenresearch.com |
| Sulfhydryl (-SH) | Cysteine | Low glenresearch.comcovachem.com | Unstable (Thioester) glenresearch.com |
| Phenolic Hydroxyl (-OH) | Tyrosine | Very Low rsc.orgresearchgate.net | Unstable (Ester) researchgate.net |
| Alcoholic Hydroxyl (-OH) | Serine, Threonine | Very Low rsc.orgresearchgate.net | Unstable (Ester) researchgate.net |
| Guanidinyl | Arginine | Essentially None (protonated) nih.gov | N/A |
However, the high abundance of lysine residues in most proteins means that using NHS esters can sometimes lead to heterogeneous labeling, potentially altering a protein's structure and function. nih.govacs.org Despite this, the general selectivity for primary amines over other functional groups is a cornerstone of its utility. nih.gov
Irreversible Covalent Modification Pathways Facilitated by the Sulfosuccinimidyl Moiety
The reaction of this compound with primary amines results in the formation of an exceptionally stable amide bond. glenresearch.com This covalent linkage is considered irreversible under most physiological and experimental conditions, ensuring a permanent modification of the target molecule. thermofisher.com The stability of the amide bond is a key advantage of using succinimidyl ester chemistry for bioconjugation.
The pathway to this irreversible modification begins with the formation of a long-lived, electrostatically bound complex between the reagent and the target molecule. researchgate.netnih.gov Within this complex, the nucleophilic attack by the amine on the ester's carbonyl carbon proceeds, leading to the formation of the new covalent bond and the release of the sulfo-NHS leaving group. researchgate.netnih.gov The resulting amide linkage does not readily hydrolyze or react further, effectively locking the stearate moiety onto the target protein or peptide.
This permanent attachment is critical for applications where the conjugated molecule must remain intact, such as in the creation of antibody-drug conjugates, the immobilization of proteins onto surfaces, or the labeling of proteins for long-term tracking studies. korambiotech.comuci.edu The combination of a highly reactive succinimidyl ester group with the resulting stable covalent bond makes reagents like this compound powerful tools for creating durable biomolecular constructs. thermofisher.com
Emerging Research Directions and Future Methodological Developments in Sulfosuccinimidyl Stearate Sodium Applications
Integration with Advanced Imaging Techniques for Spatiotemporal Resolution of Molecular Interactions
The study of molecular interactions within the complex and dynamic environment of the cell membrane requires tools that offer high spatial and temporal resolution. Advanced imaging techniques are at the forefront of this endeavor, and the integration of specialized chemical tools is critical to their success. While direct published research is nascent, the structure of Sulfosuccinimidyl Stearate (B1226849) Sodium makes it a prime candidate for enabling high-resolution imaging of membrane-associated events.
One of the key potential applications is in Förster Resonance Energy Transfer (FRET), a technique that allows for the detection of molecular interactions on the nanometer scale. In a hypothetical FRET-based assay, Sulfosuccinimidyl Stearate Sodium could be used to anchor a donor fluorophore to the cell membrane. This is achieved by first reacting the fluorophore with the Sulfo-NHS ester and then allowing the stearate chain to intercalate into the lipid bilayer. If a target protein, tagged with an acceptor fluorophore, approaches the membrane-anchored donor, energy transfer can occur, providing a direct readout of the interaction. This approach could be invaluable for studying the recruitment of cytosolic proteins to the plasma membrane in real-time.
Furthermore, the integration with super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy or Stochastic Optical Reconstruction Microscopy (STORM), could provide unprecedented detail. By attaching bright, photostable dyes to this compound, researchers could precisely map the distribution of specific cell-surface molecules at a resolution far beyond the diffraction limit of conventional microscopy. This would allow for the detailed visualization of protein clustering, lipid raft dynamics, and the organization of signaling complexes on the cell surface.
| Imaging Technique | Principle | Potential Application with Sulfo-NHS-Stearate |
| FRET | Non-radiative energy transfer between donor and acceptor fluorophores in close proximity (1-10 nm). | Anchoring a donor/acceptor fluorophore to the membrane to study interactions with membrane-associated proteins. |
| Super-Resolution | Overcoming the diffraction limit of light to achieve nanoscale resolution. | High-density, precise localization of cell-surface proteins by attaching specialized dyes. |
| Sodium Imaging (MRI) | Magnetic Resonance Imaging tuned to detect sodium ions (²³Na), often used to study ion homeostasis. nih.govopenaccessjournals.comnih.gov | While not a direct application, understanding membrane integrity through other methods can complement sodium flux data. nih.gov |
Novel Bioconjugation Strategies Utilizing this compound Scaffolds for Enhanced Versatility
The inherent structure of this compound, with its distinct hydrophobic, hydrophilic, and reactive domains, makes it an attractive scaffold for developing novel bioconjugation reagents. Current research in bioconjugation aims to create multifunctional molecules that can perform several tasks simultaneously, and modifying the this compound backbone is a promising strategy.
One emerging approach is the creation of hetero-tri-functional linkers. This involves synthetically modifying the stearate chain to include an additional reactive group, such as a thiol-reactive maleimide (B117702) or a "click chemistry" handle like an alkyne or azide. ljmu.ac.ukljmu.ac.uk Such a modified molecule could, for example:
Anchor to the cell membrane via the stearate chain.
Covalently link to a cell-surface protein via the Sulfo-NHS ester.
Attach a third molecule, such as a therapeutic agent, an imaging probe, or another protein, via the newly introduced reactive group.
This strategy could be used to build complex molecular assemblies directly on the surface of a living cell, opening up new possibilities for targeted drug delivery and the construction of artificial cell-signaling pathways.
Another novel strategy involves using this compound to create customized liposome (B1194612) surfaces. researchgate.net By incorporating the molecule into the lipid bilayer of a liposome, the reactive Sulfo-NHS ester groups are displayed on the surface. These can then be used to conjugate antibodies, peptides, or other targeting ligands, creating highly specific drug delivery vehicles or diagnostic tools. The stearate chain ensures stable anchoring within the liposome membrane, while the sulfonate group enhances the solubility and accessibility of the reactive head group.
| Bioconjugation Strategy | Description | Potential Advantage |
| Hetero-tri-functional Linkers | Modifying the stearate backbone to include a third reactive group (e.g., alkyne, maleimide). | Enables the assembly of complex, multi-component systems on the cell surface for targeted therapies or diagnostics. |
| Liposome Functionalization | Incorporating Sulfo-NHS-Stearate into liposomes to display reactive groups on the surface. | Allows for the stable and oriented attachment of targeting ligands (e.g., antibodies) to create specific nanocarriers. researchgate.net |
| PEGylation Hybrids | Combining the membrane-anchoring properties with polyethylene (B3416737) glycol (PEG) chains. unige.ch | Could be used to create surfaces that are both functionalized and resistant to non-specific protein adsorption. |
Design and Synthesis of Next-Generation Chemical Probes Based on this compound for Specific Research Questions
The development of chemical probes to interrogate biological systems is a cornerstone of chemical biology. nih.gov Probes are designed to interact with specific targets and report on their presence, activity, or environment. mdpi.comnih.gov The this compound structure provides a versatile foundation for designing next-generation, membrane-targeted chemical probes.
A key area of development is in the creation of activity-based probes (ABPs) that target membrane-associated enzymes. An ABP typically consists of a reactive group (or "warhead") that forms a covalent bond with the active site of an enzyme, a recognition element that directs the probe to the target, and a reporter tag for detection. By using this compound, one could design a membrane-tethered ABP. For instance, a known enzyme inhibitor could be modified with a primary amine and then attached to the Sulfo-NHS ester of the stearate. The resulting probe would be localized to the cell membrane, increasing its effective concentration near membrane-bound enzymes and allowing for the specific labeling and analysis of this important class of proteins.
Furthermore, photoaffinity probes based on the this compound scaffold could be synthesized. This would involve incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure. mdpi.comnih.gov These probes could be used to map protein-lipid interactions or to identify the binding partners of membrane proteins in a time-controlled manner. Upon photoactivation with UV light, the probe would covalently crosslink to any nearby molecules, allowing for their subsequent identification by techniques like mass spectrometry.
| Probe Component | Function | Implementation using Sulfo-NHS-Stearate Scaffold |
| Recognition Element | Binds to the biological target of interest. | A peptide, small molecule inhibitor, or ligand attached via the Sulfo-NHS ester. |
| Reactive Group ("Warhead") | Forms a covalent bond with the target. | The Sulfo-NHS ester itself, or a photo-activatable group (e.g., diazirine) synthesized into the stearate chain. mdpi.comnih.gov |
| Reporter Tag | Enables detection and analysis (e.g., fluorophore, biotin, alkyne). | A tag pre-conjugated to the recognition element or incorporated into the probe's backbone. |
| Membrane Anchor | Localizes the probe to the lipid bilayer. | The C18 stearate chain. |
By leveraging the unique chemical properties of this compound, researchers can develop sophisticated tools to explore the intricate molecular events that occur at the cell membrane, driving forward our understanding of cell biology and creating new avenues for therapeutic intervention.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Sulfosuccinimidyl Stearate Sodium?
Synthesis typically involves esterification of stearic acid with sulfosuccinimidyl groups, followed by sodium salt formation. Key steps include:
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track esterification progress .
- Purification : Employ column chromatography or recrystallization in anhydrous solvents (e.g., methanol/ethyl acetate mixtures) to remove unreacted reagents .
- Characterization : Confirm structure via H/C NMR for functional groups, FTIR for ester/amide bonds, and mass spectrometry for molecular weight validation .
Q. How should researchers select solvents for dissolving this compound in experimental setups?
The compound’s solubility profile (polar vs. nonpolar solvents) depends on its amphiphilic structure. Methodological considerations:
- Aqueous solutions : Dissolve in phosphate-buffered saline (PBS) at neutral pH for biomolecule conjugation .
- Organic solvents : Use dimethyl sulfoxide (DMSO) or methanol for stock solutions, ensuring compatibility with downstream reactions (e.g., avoid solvents that quench NHS ester reactivity) .
- Solubility testing : Conduct small-scale trials with polar/nonpolar solvents, monitoring turbidity or precipitation .
Q. What are the standard protocols for applying this compound in protein modification studies?
Common applications include covalent coupling of lipids to proteins or crosslinking membrane components. Steps:
- pH control : Maintain reaction pH 7.0–8.5 to optimize NHS ester reactivity without hydrolyzing the compound .
- Molar ratio optimization : Start with a 10:1 (reagent:protein) molar ratio, adjusting based on target functionalization level .
- Quenching : Terminate reactions with excess glycine or Tris buffer to neutralize unreacted esters .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of organic solvent vapors during dissolution .
- Waste disposal : Neutralize residual compound with aqueous base (e.g., 0.1 M NaOH) before disposal .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in complex biomolecular systems?
- Temperature modulation : Test reactivity at 4°C (to preserve protein stability) vs. 25°C (to accelerate kinetics) .
- Buffering agents : Compare Tris vs. HEPES buffers to minimize competing hydrolysis reactions .
- Crosslinking efficiency assays : Quantify using SDS-PAGE with Coomassie staining or fluorescence labeling .
Q. What strategies address solubility limitations of this compound in hydrophobic environments?
- Co-solvent systems : Blend DMSO with surfactants (e.g., Tween-20) to enhance miscibility in lipid-rich matrices .
- Micelle formation : Incorporate the compound into lipid micelles or liposomes to improve aqueous dispersion .
- Dynamic light scattering (DLS) : Monitor particle size distribution to confirm solubility improvements .
Q. How should researchers resolve contradictions in reported crosslinking efficiencies across studies?
- Variable analysis : Identify differences in pH, temperature, or reactant purity between studies .
- Control experiments : Replicate prior methods with internal controls (e.g., inert protein controls) to isolate confounding factors .
- Meta-analysis : Use statistical tools (e.g., t-tests) to compare datasets and assess significance of observed discrepancies .
Q. What methodologies evaluate the stability of this compound under varying storage conditions?
- Accelerated degradation studies : Incubate aliquots at 4°C, -20°C, and room temperature; monitor hydrolysis via HPLC over 30 days .
- Moisture control : Store lyophilized samples with desiccants to prevent ester hydrolysis .
- Bioactivity assays : Test stored samples in model conjugation reactions to correlate stability with functional performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
